molecular formula C18H18BrNO4 B2917049 Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate CAS No. 338750-63-3

Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate

Cat. No.: B2917049
CAS No.: 338750-63-3
M. Wt: 392.249
InChI Key: FQAONYJWQMTZDE-JAIQZWGSSA-N
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Description

Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate is a synthetic phenolic ether derivative featuring a bromo substituent at the para-position, a methoxy group at the ortho-position, and a phenylimino (Schiff base) moiety at the meta-position of the aromatic ring. The compound’s ester group (ethyl acetate) enhances lipophilicity, making it relevant for pharmaceutical and materials science applications. Its synthesis likely involves condensation of a brominated salicylaldehyde derivative with aniline, followed by alkylation with ethyl bromoacetate under basic conditions .

Properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-(phenyliminomethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-3-23-17(21)12-24-18-13(9-14(19)10-16(18)22-2)11-20-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAONYJWQMTZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate is a synthetic organic compound with potential biological activities that warrant detailed exploration. Its molecular formula is C18H18BrNO4, and it has garnered attention for its structural complexity and possible pharmacological applications.

  • Molecular Weight : 392.24 g/mol
  • CAS Number : 338750-63-3
  • Structural Features :
    • Contains a bromine atom, methoxy group, and a phenylimino group.
    • The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The methoxy and phenylimino groups enhance the compound's lipophilicity, which may improve its ability to penetrate microbial membranes. Preliminary studies suggest that this compound could inhibit specific bacterial enzymes, leading to cell death.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of related compounds have shown effectiveness against colon cancer (HT-29) and lung cancer (A549) cell lines, indicating the potential of this compound in cancer therapeutics.

Cell Line IC50 (µM) Effect
HT-29TBDCytotoxicity observed
A549TBDCytotoxicity observed

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways in bacteria or cancer cells.
  • Membrane Disruption : Increased lipophilicity may allow the compound to disrupt microbial cell membranes, leading to cell lysis.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with bromine substitutions exhibited enhanced antibacterial properties compared to their chlorine counterparts.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of phenylimino derivatives on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, ester chains, and functional groups, which directly influence their physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name Substituents (Aromatic Ring) Ester Group Key Functional Groups Molar Mass (g/mol)
Target Compound 4-Br, 2-OCH₃, 6-PhN=CH Ethyl acetate Phenylimino, Bromo, Methoxy 392.23*
(E)-Methyl 2-(2-Methoxy-4-Nitro-6-((Phenylimino)Methyl)Phenoxy)Butanoate 4-NO₂, 2-OCH₃, 6-PhN=CH Methyl butanoate Nitro, Phenylimino 386.35
Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)But-2-Enoate 4-Br, 2-OCH₃, 6-CHO Ethyl butenoate Formyl, Bromo 343.17
Ethyl {2-Bromo-6-Chloro-4-[(E)-{2-[Hydroxy(Diphenyl)Acetyl]Hydrazinylidene}Methyl]Phenoxy}Acetate 2-Br, 6-Cl, 4-Hydrazinylidene Ethyl acetate Hydrazinylidene, Bromo, Chloro 538.82

Notes:

  • Nitro vs. However, bromo offers better stability under reducing conditions .
  • Formyl vs. Phenylimino: The formyl group in increases reactivity in nucleophilic additions (e.g., condensation reactions), while the phenylimino group in the target compound enables metal coordination (e.g., in Schiff base complexes) .
  • Hydrazinylidene : The hydrazine-derived moiety in introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the target compound .

Physicochemical Properties

  • Solubility : The ethyl acetate group in the target compound increases lipophilicity compared to methyl esters (e.g., ), favoring membrane permeability in biological systems.
  • Stability : Bromo substituents generally enhance thermal stability compared to nitro or formyl groups, which may degrade under acidic or reducing conditions .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate, and how can reaction efficiency be monitored?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a brominated phenolic precursor with ethyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in acetone, followed by Schiff base formation using phenylamine derivatives . Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) is critical to confirm intermediate formation and completion. Post-reaction, purification involves solvent distillation, alkaline washes (10% NaOH), and ether extraction to remove unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the methoxy (δ ~3.8 ppm), bromo-substituted aromatic protons (δ ~7.2–7.5 ppm), and imine (C=N, δ ~160–165 ppm) groups.
  • X-ray crystallography: Resolve the Schiff base geometry (E/Z configuration) and intermolecular interactions (e.g., hydrogen bonding) using SHELX software for structure refinement .
  • Mass spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns, ensuring elemental analysis aligns with theoretical values (e.g., <0.5% deviation) .

Q. How do the functional groups (bromo, methoxy, imine) influence reactivity in downstream applications?

Methodological Answer:

  • Bromo group: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .
  • Methoxy group: Enhances electron density in the aromatic ring, affecting electrophilic substitution patterns.
  • Imine group: Acts as a chelating site for metal coordination or a precursor for heterocycle synthesis (e.g., triazoles, oximes) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and stability of the Schiff base moiety?

Methodological Answer:

  • Computational setup: Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model the imine’s electronic environment. Basis sets like 6-311+G(d,p) are recommended for accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol deviation) .
  • Key analyses:
    • Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
    • Simulate infrared (IR) spectra to validate experimental C=N stretching frequencies (~1600 cm⁻¹).
    • Assess tautomeric stability (enol-imine vs. keto-amine forms) via Gibbs free energy comparisons .

Q. How can contradictory crystallographic data on similar Schiff bases inform structural refinement for this compound?

Methodological Answer:

  • Case study comparison: Contrast the title compound’s structure with related derivatives (e.g., 2-ethoxy-6-[(phenylimino)methyl]phenol) to identify common packing motifs or deviations in bond angles .
  • Refinement protocols: Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals. Validate models with R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies resolve low yields in the bromination or imine-formation steps during synthesis?

Methodological Answer:

  • Bromination optimization: Replace N-bromosuccinimide (NBS) with directed ortho-metalation (DoM) using LiTMP for regioselective bromination .
  • Imine formation: Introduce molecular sieves to scavenge water, shifting equilibrium toward Schiff base formation. Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve yields .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Methodological Answer:

  • Stability assays: Conduct accelerated degradation studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor decomposition via HPLC-MS.
  • Findings: Non-polar solvents (e.g., ethyl acetate) and inert atmospheres (N₂) minimize hydrolysis of the imine group. Store at –20°C with desiccants to prevent moisture ingress .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for structurally analogous compounds?

Methodological Answer:

  • Meta-analysis: Compare IC₅₀ values from independent studies, controlling for assay conditions (e.g., cell lines, incubation times).
  • SAR studies: Correlate substituent effects (e.g., electron-withdrawing bromo vs. electron-donating methoxy) with activity trends. Use molecular docking to validate target binding hypotheses .

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